molecular formula C11H12N4O B14602636 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- CAS No. 61186-46-7

2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-

Cat. No.: B14602636
CAS No.: 61186-46-7
M. Wt: 216.24 g/mol
InChI Key: UWSRRBPQJROWQP-UHFFFAOYSA-N
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Description

2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- is a complex organic compound that belongs to the class of furoindoles. This compound is characterized by its unique structure, which includes an azido group and a tetrahydrofuro ring fused to an indole core. The presence of the azido group makes it a valuable intermediate in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- typically involves the reaction of 2-methyltryptophol with iodine azide. This reaction proceeds through a cascade azidation-cyclization mechanism, resulting in the formation of the desired furoindole derivative . The reaction conditions generally include the use of acetic acid as a solvent at room temperature, which facilitates the isomerization of the intermediate product to the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, the use of continuous flow reactors could be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted furoindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex nitrogen-containing heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- involves its interaction with various molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in bioconjugation and labeling studies. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl- is unique due to its furoindole structure, which imparts distinct chemical and biological properties. The presence of the azido group further enhances its versatility in synthetic and biological applications, making it a valuable compound in various fields of research .

Properties

CAS No.

61186-46-7

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

8b-azido-3a-methyl-2,4-dihydro-1H-furo[2,3-b]indole

InChI

InChI=1S/C11H12N4O/c1-10-11(14-15-12,6-7-16-10)8-4-2-3-5-9(8)13-10/h2-5,13H,6-7H2,1H3

InChI Key

UWSRRBPQJROWQP-UHFFFAOYSA-N

Canonical SMILES

CC12C(CCO1)(C3=CC=CC=C3N2)N=[N+]=[N-]

Origin of Product

United States

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